![molecular formula C14H13N3 B092592 N,N-Dimethylbenzo[c]cinnolin-1-amine CAS No. 16371-75-8](/img/structure/B92592.png)
N,N-Dimethylbenzo[c]cinnolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbenzo[c]cinnolin-1-amine, also known as DMBCA, is a chemical compound that belongs to the class of cinnolines. It has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of N,N-Dimethylbenzo[c]cinnolin-1-amine is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemische Und Physiologische Effekte
N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N-Dimethylbenzo[c]cinnolin-1-amine is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics. However, N,N-Dimethylbenzo[c]cinnolin-1-amine is a relatively complex molecule, which may pose challenges in terms of synthesis and purification. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N-Dimethylbenzo[c]cinnolin-1-amine and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N,N-Dimethylbenzo[c]cinnolin-1-amine. One area of research could focus on the development of novel N,N-Dimethylbenzo[c]cinnolin-1-amine derivatives with improved pharmacological properties. Another area of research could be to investigate the potential use of N,N-Dimethylbenzo[c]cinnolin-1-amine as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Additionally, further studies are needed to determine the safety and efficacy of N,N-Dimethylbenzo[c]cinnolin-1-amine in humans, which could pave the way for its clinical use in the treatment of various diseases.
Synthesemethoden
N,N-Dimethylbenzo[c]cinnolin-1-amine can be synthesized by the condensation of 2-aminobenzo[c]cinnoline with dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at an elevated temperature. The product is then isolated and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylbenzo[c]cinnolin-1-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, N,N-Dimethylbenzo[c]cinnolin-1-amine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
16371-75-8 |
|---|---|
Produktname |
N,N-Dimethylbenzo[c]cinnolin-1-amine |
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N,N-dimethylbenzo[c]cinnolin-1-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-16-12/h3-9H,1-2H3 |
InChI-Schlüssel |
OGPNVJKNTAANSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
Synonyme |
1-(Dimethylamino)benzo[c]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



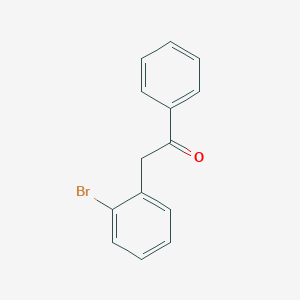

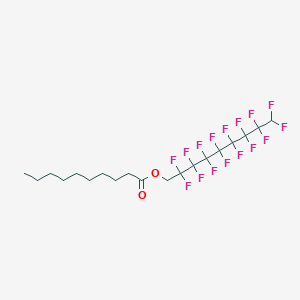
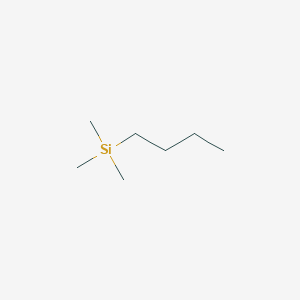
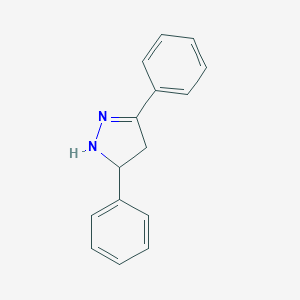
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
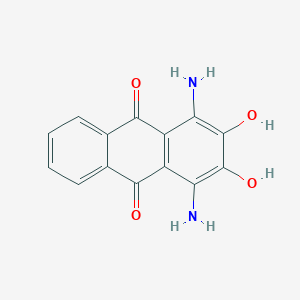
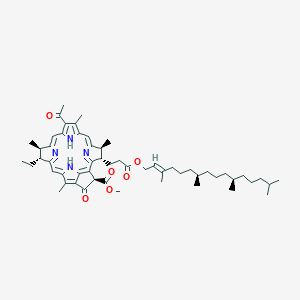
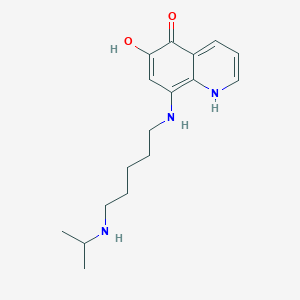
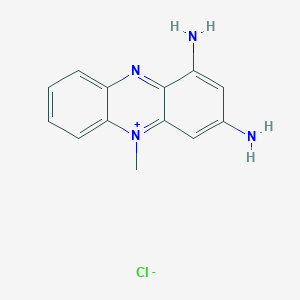
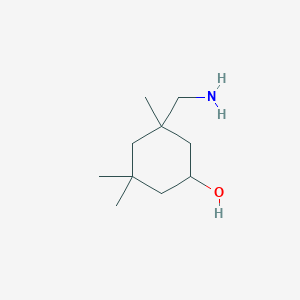
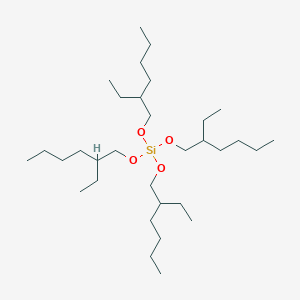
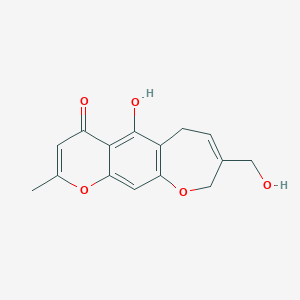
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)